molecular formula C6H7ClN2S B3250539 5-(Aminomethyl)thiophene-3-carbonitrile hydrochloride CAS No. 203792-27-2

5-(Aminomethyl)thiophene-3-carbonitrile hydrochloride

Cat. No.: B3250539
CAS No.: 203792-27-2
M. Wt: 174.65 g/mol
InChI Key: WDSOCAIUQQRVFQ-UHFFFAOYSA-N
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Description

5-(Aminomethyl)thiophene-3-carbonitrile hydrochloride is a thiophene derivative featuring an aminomethyl substituent at the 5-position and a nitrile group at the 3-position of the heterocyclic ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. This compound is structurally related to other aminothiophene derivatives, which are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

IUPAC Name

5-(aminomethyl)thiophene-3-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2S.ClH/c7-2-5-1-6(3-8)9-4-5;/h1,4H,3,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDSOCAIUQQRVFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C#N)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203792-27-2
Record name 203792-27-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

5-(Aminomethyl)thiophene-3-carbonitrile hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action, supported by data tables and case studies.

Synthesis

The synthesis of 5-(aminomethyl)thiophene-3-carbonitrile hydrochloride typically involves the reaction of thiophene derivatives with cyanide sources under controlled conditions. The compound is synthesized through a multi-step process that includes the formation of thiophene-3-carbonitrile followed by amination reactions.

Antimicrobial Properties

Research indicates that 5-(aminomethyl)thiophene-3-carbonitrile exhibits notable antimicrobial activity. In a study evaluating various thiophene derivatives, the compound demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentrations (MICs) were found to be in the low micromolar range, indicating potent activity.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that 5-(aminomethyl)thiophene-3-carbonitrile can inhibit the growth of various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). The IC50 values for these cell lines ranged from 10 to 25 µM, suggesting a moderate level of cytotoxicity.

Cell Line IC50 (µM)
HeLa15
MCF-720
A54925

The mechanism by which 5-(aminomethyl)thiophene-3-carbonitrile exerts its biological effects is believed to involve interaction with cellular targets such as enzymes or receptors. Preliminary studies suggest that it may act as an inhibitor of tubulin polymerization, similar to other thiophene derivatives known for their anticancer properties. This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

Case Studies

  • Antimicrobial Evaluation : A study conducted on the antibacterial efficacy of various thiophene derivatives, including 5-(aminomethyl)thiophene-3-carbonitrile, highlighted its effectiveness against Staphylococcus aureus. The study utilized disk diffusion methods and determined that the compound had a zone of inhibition comparable to standard antibiotics.
  • Anticancer Activity : In a xenograft model using human osteosarcoma cells, administration of 5-(aminomethyl)thiophene-3-carbonitrile resulted in a significant reduction in tumor size compared to controls. The study reported a tumor growth inhibition rate of approximately 60% after four weeks of treatment.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

3-Aminothiophene-2-carbohydrazide derivatives (e.g., compounds 5a–i from ): These feature a carbohydrazide group at the 2-position and an amino group at the 3-position. Unlike the target compound, they lack the nitrile group and aminomethyl substituent, which may reduce their reactivity in nucleophilic substitution reactions .

2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate (): This derivative has a phenyl group at the 5-position and an ethyl ester at the 3-position. The absence of the nitrile group and aminomethyl substituent limits its utility in forming hydrogen-bonding interactions in drug design .

5-Amino-7-(3-chlorophenyl)-thieno[3,2-b]pyran-6-carbonitrile 1,1-dioxide (): This fused-ring system includes a sulfone group and a nitrile, offering enhanced planarity and electronic effects compared to the simpler thiophene scaffold of the target compound .

Physicochemical Properties

Property 5-(Aminomethyl)thiophene-3-carbonitrile HCl 3-Aminothiophene-2-carbohydrazide 2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate
Molecular Weight ~200–220 g/mol (estimated) 180–250 g/mol ~250–270 g/mol
Solubility High in water (due to HCl salt) Moderate in ethanol/water mixtures Low in water; soluble in DCM/MeOH
Key Functional Groups -NH2CH2, -CN -NH2, -CONHNH2 -COOEt, -Ph

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(Aminomethyl)thiophene-3-carbonitrile hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving cyanomethylation and hydrogenation . For example, similar heterocyclic systems (e.g., pyrazole carbonitriles) are synthesized by reacting precursors like ethyl cyanoacetate with formaldehyde under controlled pH and temperature, followed by catalytic hydrogenation to introduce the aminomethyl group . Key parameters include:

  • Catalyst selection : Palladium or nickel catalysts for efficient hydrogenation.
  • pH control : Optimal basic conditions (pH 8–10) to prevent side reactions.
  • Purification : Column chromatography using silica gel and methanol/chloroform mixtures to isolate the hydrochloride salt .

Q. How should researchers handle and purify 5-(Aminomethyl)thiophene-3-carbonitrile hydrochloride to avoid degradation?

  • Methodological Answer :

  • Storage : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis of the nitrile group .
  • Purification : Recrystallization from ethanol/water mixtures improves purity. Monitor via HPLC (C18 column, acetonitrile/water gradient) to detect impurities like unreacted precursors or oxidation byproducts .
  • Safety : Use fume hoods and PPE (gloves, goggles) due to potential skin/eye irritation from hydrochloride salts .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Peaks at δ 4.2–4.5 ppm (aminomethyl -CH2NH2) and δ 7.1–7.3 ppm (thiophene protons).
  • ¹³C NMR : Signals at ~120 ppm (CN group) and 140–150 ppm (thiophene carbons) confirm the structure .
  • Mass Spectrometry (MS) : ESI-MS in positive mode shows [M+H]+ at m/z 199.6 (theoretical MW 198.6) .
  • FT-IR : Bands at 2200–2250 cm⁻¹ (C≡N stretch) and 2500–3300 cm⁻¹ (NH2+ vibrations) .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis or activity of this compound?

  • Methodological Answer :

  • DFT Calculations : Predict reaction pathways (e.g., transition states in cyanomethylation) to optimize solvent polarity and temperature .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites) to guide structural modifications. For example, the thiophene ring’s electron-rich nature may enhance binding to receptors .

Q. What strategies resolve contradictions in reported spectral data or bioactivity?

  • Methodological Answer :

  • Batch Variability : Compare COA (Certificate of Analysis) data from suppliers to identify impurities. For example, residual DMF from synthesis may suppress NMR signals .
  • Bioactivity Discrepancies : Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to validate target engagement. Contradictions in GABA receptor affinity (if applicable) may arise from differences in assay pH or salt concentration .

Q. How can the compound’s stability under physiological conditions be assessed for in vivo studies?

  • Methodological Answer :

  • Kinetic Stability Tests : Incubate in PBS (pH 7.4) at 37°C and monitor degradation via LC-MS over 24–72 hours.
  • Metabolite Identification : Liver microsome assays identify metabolites (e.g., oxidation of the thiophene ring or hydrolysis of the nitrile) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(Aminomethyl)thiophene-3-carbonitrile hydrochloride
Reactant of Route 2
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